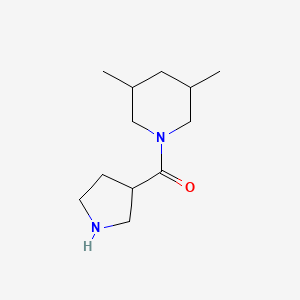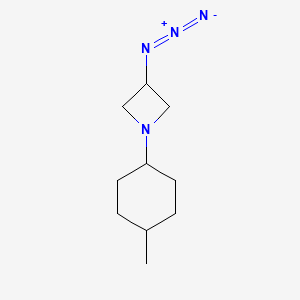
3-Azido-1-(4-methylcyclohexyl)azetidine
説明
3-Azido-1-(4-methylcyclohexyl)azetidine is a chemical compound with the molecular formula C10H18N4. It belongs to the group of azetidines, which are four-membered nitrogen-containing heterocycles .
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of this compound is C10H18N4. The molecular weight is 194.28 g/mol.Physical and Chemical Properties Analysis
This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . Compared to TNAZ, the replacement of the gem-dinitro group with the gemazidonitro group greatly reduces vapor pressure, melting point, as well as the thermal decomposition temperature .作用機序
Target of Action
Azetidines, the class of compounds that “3-Azido-1-(4-methylcyclohexyl)azetidine” belongs to, are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of “this compound” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of azetidines is generally driven by their considerable ring strain . This strain can trigger unique reactivity under appropriate reaction conditions .
Biochemical Pathways
Azetidines can serve as important raw materials, intermediates, and catalysts in organic synthesis .
Result of Action
Azetidines are known to exhibit marked three-dimensionality, many of which possess 3d score values distributed in the highest 05% region with reference to structures from DrugBank database .
Action Environment
The action of “this compound” could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, the thermal behaviors of a related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), were found to be influenced by atmospheric pressure .
Safety and Hazards
The systematical thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated in research and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% .
将来の方向性
Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . In this review, an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions is provided .
生化学分析
Biochemical Properties
3-Azido-1-(4-methylcyclohexyl)azetidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group in this compound can participate in click chemistry reactions, which are widely used in bioconjugation and drug development . It has been observed that this compound can interact with enzymes such as azide reductases, leading to the reduction of the azido group to an amine . This interaction is essential for the compound’s incorporation into larger biomolecules, enhancing its utility in biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit certain signaling pathways, leading to altered gene expression profiles and changes in cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular function . Additionally, the azido group can undergo reduction to an amine, further influencing the compound’s reactivity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different effects on cellular function, making it essential to monitor the compound’s stability during experiments . Long-term studies have indicated that this compound can have sustained effects on cellular processes, highlighting its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for therapeutic use . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The azido group can be reduced to an amine, which can then participate in further biochemical reactions . This conversion is essential for the compound’s incorporation into larger biomolecules and its overall metabolic flux . Additionally, this compound can influence metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . The distribution of this compound is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall efficacy in biochemical applications .
特性
IUPAC Name |
3-azido-1-(4-methylcyclohexyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-2-4-10(5-3-8)14-6-9(7-14)12-13-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYDCFHQOLHWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


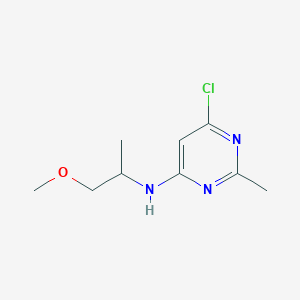
![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488885.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)
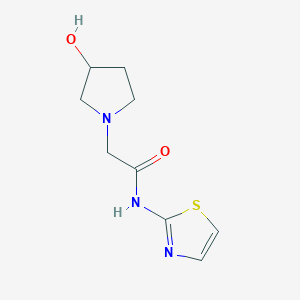
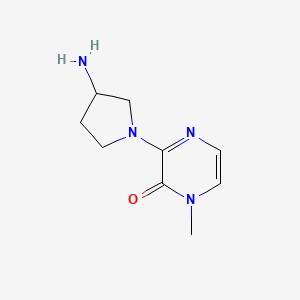
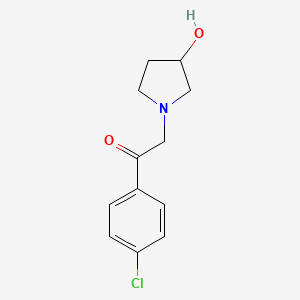
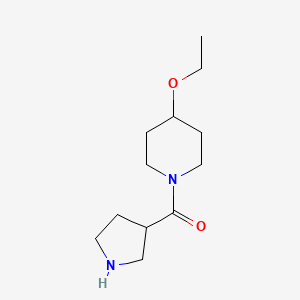
amine](/img/structure/B1488899.png)
